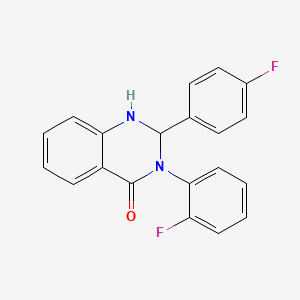![molecular formula C16H13N3O4S B11486255 4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11486255.png)
4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of thiazolopyrimidines and exhibits intriguing properties. Thiazolopyrimidines have been studied for their antiviral, anticancer, antioxidant, and antimicrobial activities. Our focus here is on its neuroprotective and anti-inflammatory potential .
Preparation Methods
The synthesis of this compound involves designing novel triazole-pyrimidine-based derivatives. These compounds were characterized using mass spectra, 1HNMR, 13CNMR, and single X-ray diffraction analysis. While the exact synthetic routes and reaction conditions may vary, the overall strategy aims to create these promising scaffolds .
Chemical Reactions Analysis
The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in shaping its behavior. Major products formed from these reactions contribute to its diverse applications .
Scientific Research Applications
The compound’s versatility extends across multiple fields:
Chemistry: It serves as a valuable building block for designing novel molecules.
Biology: Researchers explore its effects on cellular processes, including neuroprotection.
Medicine: Its potential as a neuroprotective agent makes it relevant for treating neurodegenerative diseases.
Industry: Applications in drug development and materials science are being explored.
Mechanism of Action
The compound likely exerts its effects through several mechanisms:
Inhibition of ER Stress: By reducing expression of the endoplasmic reticulum (ER) chaperone BIP, it mitigates cellular stress.
Anti-Inflammatory Pathway: Inhibition of NF-kB inflammatory pathway contributes to its anti-neuroinflammatory properties.
Comparison with Similar Compounds
While I don’t have an exhaustive list of similar compounds, it’s worth noting that this compound’s unique structure sets it apart. Further research could explore its distinct features in comparison to related molecules .
Properties
Molecular Formula |
C16H13N3O4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
10-(4-hydroxy-3-methoxyphenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione |
InChI |
InChI=1S/C16H13N3O4S/c1-23-11-6-8(2-3-10(11)20)9-7-12(21)17-14-13(9)15(22)18-16-19(14)4-5-24-16/h2-6,9,20H,7H2,1H3,(H,17,21) |
InChI Key |
LHKPRESXEXWEBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)N=C4N3C=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7-(3-bromo-4-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11486173.png)
![3,4-dimethoxy-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11486176.png)
![2-[4-(Pentafluoroethyl)-6-(trifluoromethyl)pyrimidin-2-yl]phenol](/img/structure/B11486177.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486182.png)
![3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11486183.png)
![2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11486189.png)

![6-(sec-butyl)-2-cyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11486205.png)

![7-Chloro-4-[4-(3,4,5-triethoxybenzoyl)piperazin-1-YL]quinoline](/img/structure/B11486225.png)

![4-chloro-N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11486230.png)
![N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11486237.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B11486242.png)
